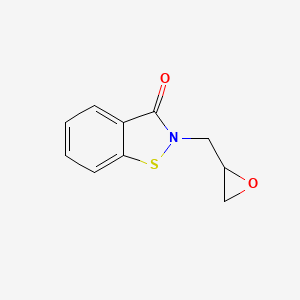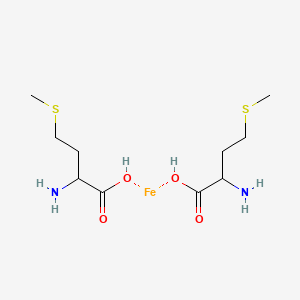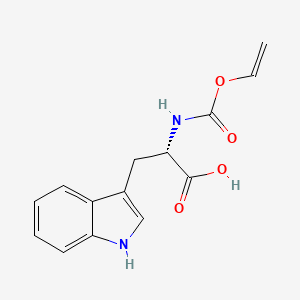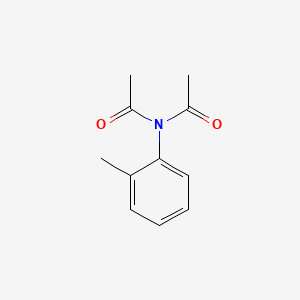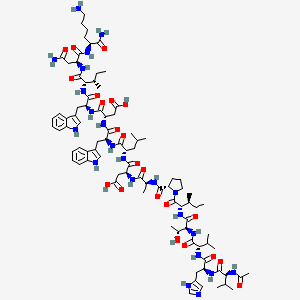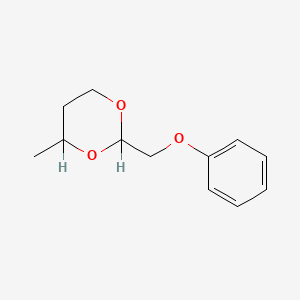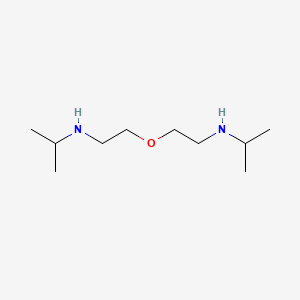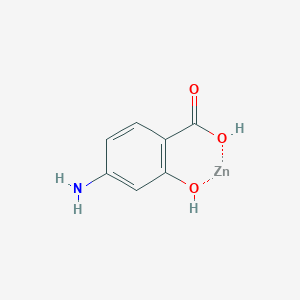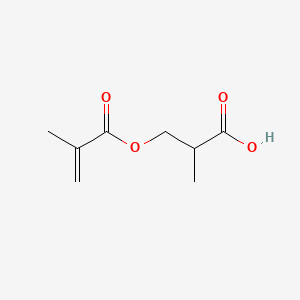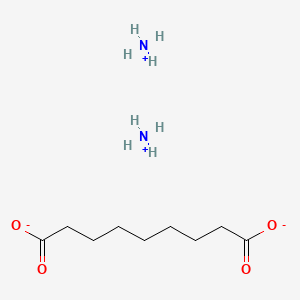
Diammonium azelate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It has the molecular formula C₉H₂₂N₂O₄ and a molecular weight of 222.28 g/mol . This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Diammonium azelate can be synthesized by reacting azelaic acid with ammonia. The process involves dissolving azelaic acid in a suitable solvent, such as a low carbon chain alcohol, and introducing ammonia gas into the solution. This reaction forms this compound, which can then be crystallized and dried to obtain the final product .
Industrial Production Methods: In industrial settings, the preparation of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The drying process is particularly important to prevent agglomeration and to refine the particle size of the final product .
Chemical Reactions Analysis
Types of Reactions: Diammonium azelate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form azelaic acid.
Reduction: It can be reduced to form nonanoic acid.
Substitution: It can participate in substitution reactions where the ammonium ions are replaced by other cations.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Various metal salts can be used to replace the ammonium ions.
Major Products Formed:
Oxidation: Azelaic acid.
Reduction: Nonanoic acid.
Substitution: Metal azelates.
Scientific Research Applications
Diammonium azelate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other azelate compounds.
Biology: It has been studied for its potential antimicrobial properties and its role in modulating biological pathways.
Medicine: Azelaic acid, from which this compound is derived, is used in dermatology for the treatment of acne and rosacea.
Industry: It is used in the production of polymers, lubricants, and plasticizers
Mechanism of Action
The mechanism of action of diammonium azelate involves its ability to modulate various biological pathways. In plants, azelaic acid acts as a signaling molecule that activates defense responses against pathogens. In humans, azelaic acid has been shown to inhibit the growth of certain bacteria and to reduce inflammation by modulating the production of reactive oxygen species .
Comparison with Similar Compounds
Diammonium azelate can be compared with other similar compounds, such as:
Diammonium adipate: Similar in structure but with a shorter carbon chain.
Diammonium sebacate: Similar in structure but with a longer carbon chain.
Diammonium succinate: Similar in structure but with a different functional group arrangement.
Uniqueness: this compound is unique due to its specific carbon chain length and its ability to modulate biological pathways effectively. Its applications in various fields, including medicine and industry, highlight its versatility and importance .
Properties
CAS No. |
63075-84-3 |
|---|---|
Molecular Formula |
C9H22N2O4 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
diazanium;nonanedioate |
InChI |
InChI=1S/C9H16O4.2H3N/c10-8(11)6-4-2-1-3-5-7-9(12)13;;/h1-7H2,(H,10,11)(H,12,13);2*1H3 |
InChI Key |
ORKKMKUDEPWHTG-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCC(=O)[O-])CCCC(=O)[O-].[NH4+].[NH4+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



